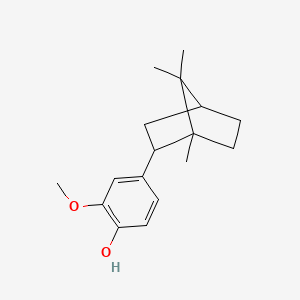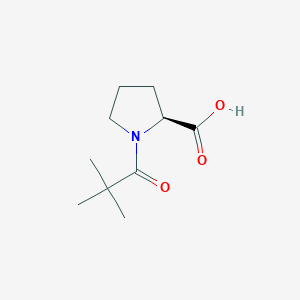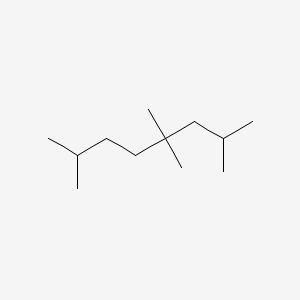
2,4,4,7-Tetramethyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4,7-Tetramethyloctane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by the presence of four methyl groups attached to an octane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,7-Tetramethyloctane can be achieved through several methods. One common approach involves the alkylation of octane with methylating agents under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the proper attachment of methyl groups to the octane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Industrial production often employs advanced techniques such as distillation and chromatography to purify the final product.
化学反应分析
Types of Reactions
2,4,4,7-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds such as 2,4,4,7-tetramethyl-1-chlorooctane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2,4,4,7-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,4,4,7-Tetramethyloctane involves its interaction with molecular targets through various pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the presence of methyl groups influences the reactivity and selectivity of the compound, guiding the formation of specific products.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethyloctane: Another branched alkane with a similar structure but different methyl group positions.
2,2,7,7-Tetramethyloctane: A compound with methyl groups at different positions, affecting its chemical properties and reactivity.
Uniqueness
2,4,4,7-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
35866-96-7 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC 名称 |
2,4,4,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-10(2)7-8-12(5,6)9-11(3)4/h10-11H,7-9H2,1-6H3 |
InChI 键 |
QYUWMFZODNLLRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(C)(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


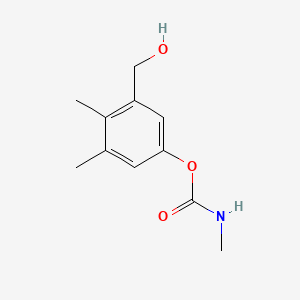
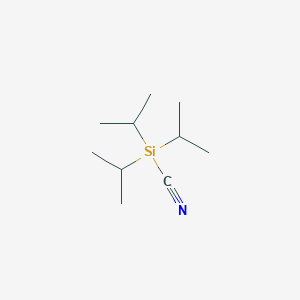
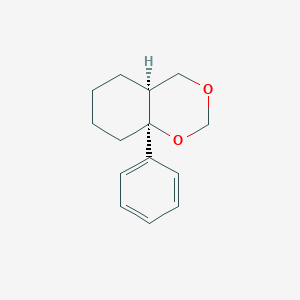
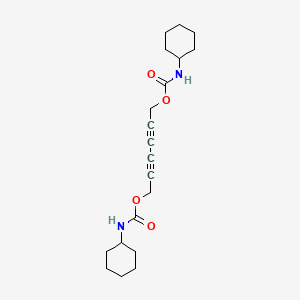
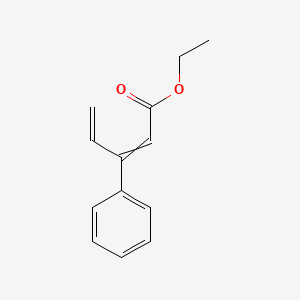
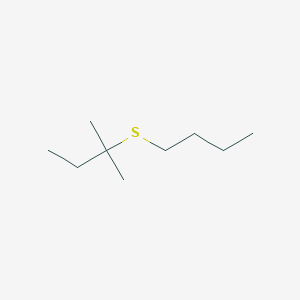
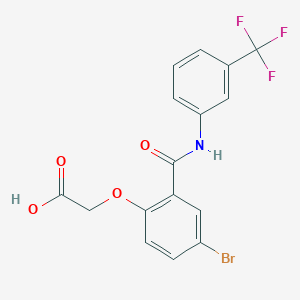
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
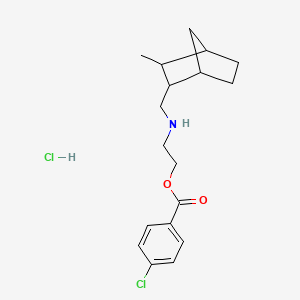
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
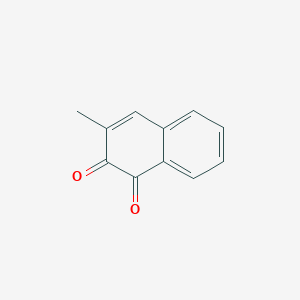
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
